molecular formula C10H9N B3047972 2,3-Dihydro-1H-indene-4-carbonitrile CAS No. 15115-63-6

2,3-Dihydro-1H-indene-4-carbonitrile

Cat. No. B3047972
Key on ui cas rn: 15115-63-6
M. Wt: 143.18 g/mol
InChI Key: NTLQZJLDVPCONP-UHFFFAOYSA-N
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Patent
US05180741

Procedure details

5.9 g of 1-hydroxy-4-indanecarbonitrile in 60 ml of 1,2,-dichloroethane and 210 mg of paratoluene sulphonic acid (APTS, 1H2O) are taken to reflux for 2 hours. After cooling to ambient temperature and concentrating to dryness at 40° C. under reduced pressure, the residue is chromatographed on silica in a hexane-isopropyl ether mixture (9-1), and 2.46 g of expected product is isolated.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClCCCl>[CH2:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][C:6]=2[C:11]#[N:12])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
OC1CCC=2C(=CC=CC12)C#N
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica in a hexane-isopropyl ether mixture (9-1)

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=CC=CC(=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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